

Technical Guide: 3-Amino-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1H-indazole-5-carbonitrile

Cat. No.: B1315072

[Get Quote](#)

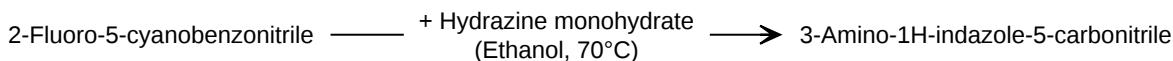
CAS Number: 20925-62-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-Amino-1H-indazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectral characteristics, and its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

3-Amino-1H-indazole-5-carbonitrile is a stable, solid organic compound. Its fundamental properties are summarized in the table below.


Property	Value	Reference
CAS Number	20925-62-6	[1] [2] [3]
Molecular Formula	C ₈ H ₆ N ₄	[3]
Molecular Weight	158.16 g/mol	[3]
Appearance	Pale-yellow to yellow solid	[4]
Storage	Keep in a dark place, inert atmosphere, 2-8°C	[5]
SMILES	N#CC1=CC2=C(NN=C2N)C=C1	

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles often involves the cyclization of an ortho-substituted benzonitrile with hydrazine.[\[6\]](#)[\[7\]](#) A common precursor for **3-Amino-1H-indazole-5-carbonitrile** is a di-substituted benzene ring containing a fluorine atom and a cyano group, which undergoes nucleophilic aromatic substitution with hydrazine.

A detailed experimental protocol, adapted from the synthesis of the isomeric 3-amino-1H-indazole-4-carbonitrile, is provided below.[\[4\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

A representative synthetic route.

Materials:

- 2-Fluoro-5-cyanobenzonitrile

- Hydrazine monohydrate (99%)
- Ethanol
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-Fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol in a reaction vessel.
- Add hydrazine monohydrate (3.0 equivalents) to the solution.
- Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer and wash it with water.
- Extract the aqueous layer with ethyl acetate.
- Combine all organic layers and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under vacuum to yield **3-Amino-1H-indazole-5-carbonitrile** as a solid.

Spectral Data

While a specific, detailed spectral analysis for **3-Amino-1H-indazole-5-carbonitrile** is not readily available in all public literature, the expected spectral characteristics can be inferred

from related structures. Commercial suppliers may provide compound-specific spectra upon request.[\[8\]](#)

Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic protons in the range of δ 7.0-8.5 ppm. Broad singlet for the amino (NH_2) protons. A broad singlet for the indazole NH proton.
¹³ C NMR	Signals for the carbonitrile carbon, aromatic carbons, and carbons of the pyrazole ring.
IR (Infrared)	Characteristic peaks for N-H stretching of the amino and indazole NH groups (around 3200-3400 cm^{-1}). A sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration (around 2220-2260 cm^{-1}).
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (158.16 g/mol).

Role in Drug Development and Signaling Pathways

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[\[9\]](#)[\[10\]](#) Derivatives of **3-Amino-1H-indazole-5-carbonitrile** have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) and other key signaling proteins.

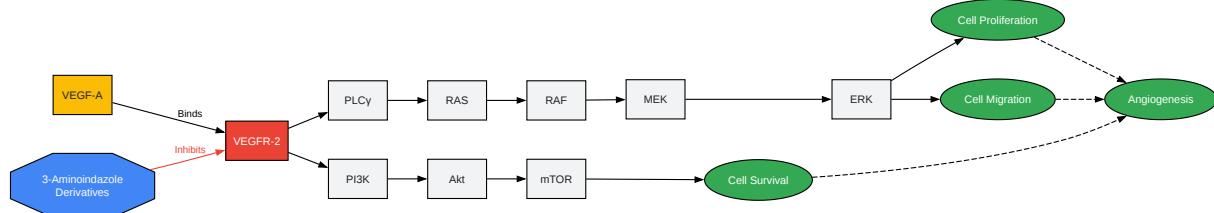
Kinase Inhibition

The 3-amino group of the indazole ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[\[11\]](#) This scaffold has been successfully utilized to develop inhibitors targeting the "DFG-out" inactive conformation of kinases.[\[9\]](#)[\[10\]](#)

Key Kinase Targets:

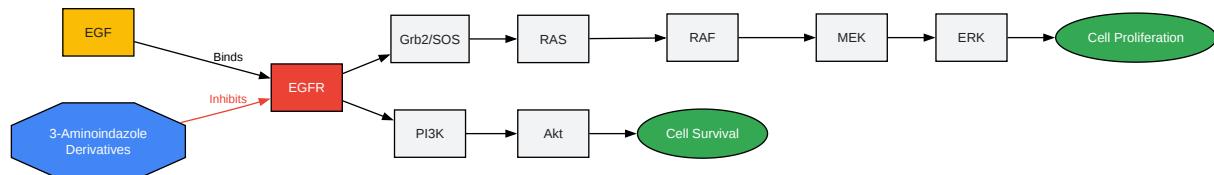
- Vascular Endothelial Growth Factor Receptor (VEGFR): 3-aminoindazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the

formation of new blood vessels), which is crucial for tumor growth and metastasis.[12][13][14]

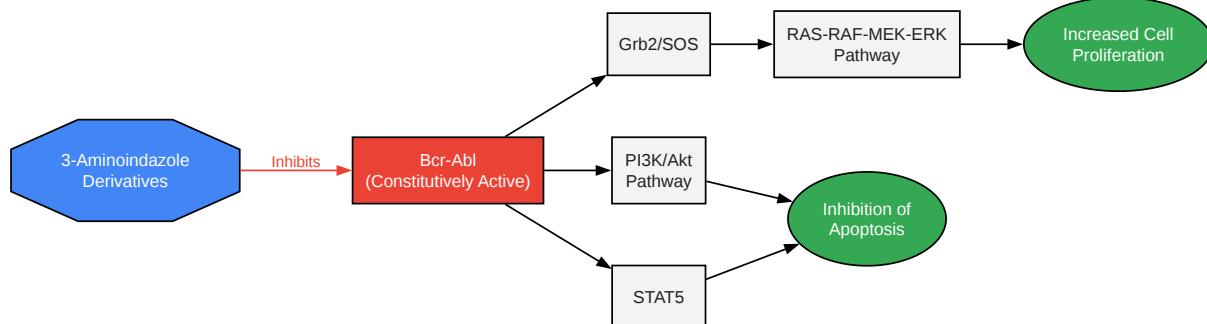

- Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. 3-aminoindazole-based inhibitors have been developed to target EGFR.[1][15][16]
- Bcr-Abl: In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives cancer progression. 3-aminoindazole derivatives have been explored as inhibitors of Bcr-Abl, including mutations that confer resistance to other therapies.[17][18][19][20][21]

The table below summarizes the inhibitory activity of selected 3-aminoindazole derivatives against various kinases.

Compound	Target Kinase	IC ₅₀ / EC ₅₀	Reference
Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative)	FLT3	5 nM (EC ₅₀)	[9]
PDGFR α -T674M		17 nM (EC ₅₀)	[9]
Kit-T670I		198 nM (EC ₅₀)	[9]
ABT-869	KDR (VEGFR-2)	-	[11]
cKIT	-	[11]	
FLT3	-	[11]	


Signaling Pathway Diagrams

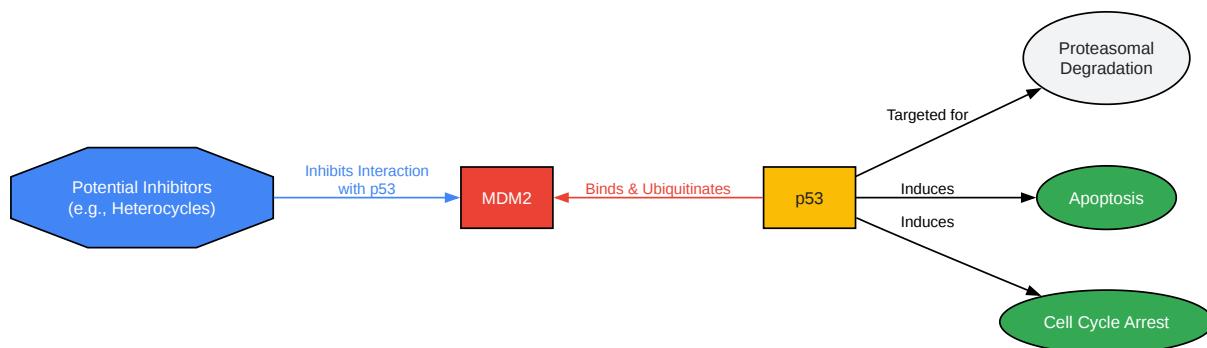
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 3-aminoindazole derivatives.


[Click to download full resolution via product page](#)

VEGFR-2 Signaling Pathway and Inhibition.

[Click to download full resolution via product page](#)

EGFR Signaling Pathway and Inhibition.



[Click to download full resolution via product page](#)

Bcr-Abl Signaling Pathway and Inhibition.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which targets p53 for degradation.[22][23][24] Some small molecules can inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells. While direct evidence for **3-Amino-1H-indazole-5-carbonitrile** in this pathway is limited, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose.[25][26]

[Click to download full resolution via product page](#)

The p53-MDM2 Regulatory Pathway.

Conclusion

3-Amino-1H-indazole-5-carbonitrile is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility as a core scaffold for kinase inhibitors has been demonstrated in the development of targeted cancer therapies. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. parchem.com [parchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 89939-59-3|5-Amino-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. 20925-62-6|3-Amino-1H-indazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFR α and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFR α and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Amino-1H-indazole-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315072#3-amino-1h-indazole-5-carbonitrile-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com